N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-pyridin-4-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-13-1-3-14(4-2-13)19-15-7-11-20(12-8-15)16-5-9-18-10-6-16/h1-6,9-10,15,19H,7-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAYQSQMNQBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and an aldehyde functional group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde exhibits various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail these activities, supported by data from recent studies.
Antimicrobial Activity
Studies have shown that compounds similar to 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde possess significant antimicrobial properties. For instance, a related pyrimidine derivative demonstrated effective antibacterial activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 32 µg/mL and a minimum bactericidal concentration (MBC) of 16 µg/mL . This suggests that the presence of the pyrimidine core is crucial for enhancing antimicrobial efficacy.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde | TBD | TBD |
| Related Pyrimidine Derivative | 32 | 16 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. In one investigation, a compound structurally similar to 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde was found to induce apoptosis in gastric adenocarcinoma cells. The study reported a decrease in viable cells from 93.57% to 60.02% after treatment, indicating significant cytotoxic effects . The mechanism involved the induction of DNA damage and apoptosis, highlighting the compound's potential as an anticancer agent.
| Parameter | Control (%) | Treated (%) |
|---|---|---|
| Viable Cells | 93.57 | 60.02 |
| Early Apoptotic Cells | 3.24 | 16.18 |
| Late Apoptotic Cells | 2.48 | 21.58 |
Anti-inflammatory Activity
Pyrimidines have also been recognized for their anti-inflammatory properties. Compounds with similar structures have shown promising results in reducing inflammation in various models. For example, certain derivatives demonstrated significant inhibition of paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin .
The biological activity of 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde may be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor functions, leading to therapeutic effects such as cell apoptosis in cancer treatment or inhibition of bacterial growth.
Case Studies and Research Findings
- Antibacterial Efficacy : A study highlighted that related pyrimidines exhibited potent antibacterial effects against strains associated with nosocomial infections, reinforcing the relevance of this chemical class in drug development .
- Cytotoxicity in Cancer Cells : Research indicated that compounds derived from pyrimidines could significantly reduce cell viability in cancer cell lines through mechanisms involving DNA damage and apoptosis induction .
Scientific Research Applications
Chemical Properties and Structure
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine has the molecular formula and a molecular weight of 206.26 g/mol. The presence of the fluorine atom on the phenyl ring enhances its chemical reactivity and biological activity compared to non-fluorinated analogs.
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : This compound serves as a crucial building block in synthesizing various pharmaceuticals. Its unique structure allows it to interact with multiple biological targets, making it a candidate for developing new therapeutic agents .
2. Biological Research
- Receptor Interaction Studies : Research indicates that this compound interacts with several receptors, including those involved in neurological pathways. This interaction is critical for understanding its potential therapeutic effects against neurological disorders .
3. Synthesis of Complex Molecules
- Organic Synthesis : The compound is used in organic synthesis as a precursor for creating more complex molecules. Its ability to undergo various chemical reactions (e.g., N-dealkylation, hydroxylation) makes it valuable in synthetic chemistry.
Case Study 1: Neurological Disorders
A study focused on the compound's effect on neurotransmitter systems demonstrated significant modulation of receptor activity related to anxiety and depression. The findings suggest that this compound could lead to the development of novel anxiolytic or antidepressant medications.
Case Study 2: Cancer Research
Research has explored the use of this compound as an inhibitor of specific kinases involved in cancer progression. The compound showed promising results in inhibiting tumor growth in preclinical models, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s piperidine core allows for diverse substitution patterns. Below is a comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Pharmacological Insights from Analogs
- Kinase Inhibition: highlights the role of 4-fluorophenyl and pyridyl groups in kinase inhibition. A pyrazole-based analog (Compound 92) with similar substituents showed multi-kinase inhibition (VEGFR2, EGFR, etc.) with IC₅₀ values in the nanomolar range. The regioisomeric arrangement of substituents significantly impacted activity, emphasizing the importance of substitution patterns .
- Antimicrobial Activity : The compound 2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)piperidin-4-amine () demonstrated antibacterial and antifungal properties, suggesting that halogenated phenyl groups enhance antimicrobial efficacy .
Physicochemical Properties
- Lipophilicity : The pyridin-4-yl group in the target compound likely increases solubility compared to pyrimidine derivatives (e.g., ), but reduces it relative to purely aliphatic analogs.
- Molecular Weight : The target compound (284.34 g/mol) falls within the acceptable range for blood-brain barrier penetration, unlike larger molecules like Golvatinib (), which has a molecular weight >600 g/mol .
Structural Modifications
- Heterocycle Replacement : Replacing pyridine with pyrimidine () alters electronic properties and binding affinity. Pyrimidine’s additional nitrogen may enhance hydrogen bonding but reduce aromaticity .
- Substituent Position: Analogous to , swapping substituent positions on the piperidine ring could shift activity from one kinase family to another .
Preparation Methods
Cyanohydrin and Grignard Reagent Route
One efficient approach starts from 1-protected 4-piperidone derivatives, proceeding through cyanohydrin intermediates, followed by reaction with N-protected alkylamines and Grignard reagents:
- Step 1: Formation of cyanohydrin from 1-protected 4-piperidone using potassium cyanide under controlled conditions.
- Step 2: Reaction of the cyanohydrin with benzylmethylamine or other N-protected alkylamines to form an intermediate aminonitrile.
- Step 3: Treatment with phenylmagnesium bromide (a Grignard reagent) to introduce the phenyl substituent at the 4-position of the piperidine ring.
- Step 4: Deprotection of nitrogen atoms to yield the target 4-alkylamino-4-phenylpiperidine derivatives.
This method allows the synthesis of various substituted 4-amino-4-phenylpiperidines, including the 4-fluorophenyl variant, by choosing the appropriate phenylmagnesium bromide derivative (e.g., 4-fluorophenylmagnesium bromide).
Direct Amination and Coupling
Another route involves direct amination of 4-(4'-fluorophenyl)piperidine intermediates with pyridin-4-yl amines:
- Starting from 4-(4'-fluorophenyl)-piperidine derivatives, the amination at the 1-position with pyridin-4-yl amine or its derivatives is carried out under conditions favoring nucleophilic substitution.
- Protection groups may be employed on the piperidine nitrogen to prevent side reactions.
- Subsequent deprotection yields the target compound.
This method is advantageous for its fewer steps and direct functionalization but requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Use of Grignard Reagents for Pyridinyl Substitution
The synthesis of the pyridin-4-yl substituent on the piperidine ring can be achieved via Grignard methodologies:
- Preparation of (pyridin-4-yl)methyl halides or related electrophiles.
- Reaction with piperidine derivatives under Grignard conditions to form the C-N bond at the 1-position.
- This approach benefits from ambient temperature reactions, avoiding cryogenic conditions typical of organolithium reagents.
Reaction Conditions and Optimization
Research Findings and Yield Data
- The cyanohydrin-Grignard pathway is reported to proceed with good overall yields and allows flexibility in substituent variation on the phenyl ring.
- Direct amination methods provide a more straightforward route but may suffer from selectivity issues, requiring optimization of protecting groups and reaction times.
- Use of Grignard reagents with pyridinyl derivatives at ambient temperature is advantageous for industrial scalability, avoiding low-temperature conditions and improving safety.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
